molecular formula C12H11NO4 B1302096 Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate CAS No. 200400-76-6

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Cat. No. B1302096
M. Wt: 233.22 g/mol
InChI Key: XILWQVZWGWQRNU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the hydroxyphenyl group suggests potential for bioactivity, and the ethyl carboxylate moiety indicates that this compound could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of various substituted oxazoles, including those related to ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions starting from ethyl 2-chlorooxazole-4-carboxylate . Additionally, direct palladium-catalyzed reactions with alkenyl-, benzyl-, and alkyl halides have been employed for the alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate . These methods demonstrate the versatility of oxazole derivatives as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of related oxazole compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction analysis . For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, revealing intramolecular C-H…O and C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds, which stabilize the molecular conformation .

Chemical Reactions Analysis

Oxazole derivatives undergo a range of chemical reactions. For example, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds . Furthermore, the presence of a carboxyl group in the oxazole structure allows for its transformation into other functional groups, expanding the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the introduction of a hydroxyphenyl group can impact the compound's solubility and potential for hydrogen bonding . Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these molecules in different environments .

Future Directions

The future directions for “Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include further studies on their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects .

properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWQVZWGWQRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420702
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

CAS RN

200400-76-6
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200400-76-6
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Synthesis routes and methods

Procedure details

A mixture of 25.0 g (182.3 mmol) of 4-hydroxybenzamide and 23.0 mL (182.3 mmol) of ethyl bromopyruvate was stirred and heated at 115° C. for 30 minutes. The mixture cooled to room temperature and sat under N2 atmosphere overnight. Ethyl acetate (100 mL) was added and the mixture stirred for 1 hour. The solid oxazole (36.99 g, 158.6 mmol) was collected by suction filtration in 87% yield: 1H NMR (CDCl3) δ10.21 (broad s, 1H), 8.82 (s, 1H), 7.83 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 4.29 (q, 2H), 1.29 (t, 3H); IR (cm-1) 3400, 3169, 1731, 1612, 1731, 1507, 1444; FDMS 233. Anal. (C12H11NO4) C, H, N.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
36.99 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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